N,N,N'-Triethylethylenediamine

Catalog No.
S703218
CAS No.
105-04-4
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N'-Triethylethylenediamine

CAS Number

105-04-4

Product Name

N,N,N'-Triethylethylenediamine

IUPAC Name

N,N',N'-triethylethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

HDCAZTXEZQWTIJ-UHFFFAOYSA-N

SMILES

CCNCCN(CC)CC

Canonical SMILES

CCNCCN(CC)CC

Chelating Agent:

TED functions as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:

  • Separation and purification of metals: TED can selectively bind to specific metal ions, facilitating their separation from mixtures or solutions. This is crucial in fields like environmental science for analyzing metal contamination in soil or water samples [].
  • Catalysis: TED can complex with metal catalysts, altering their activity and selectivity. This allows researchers to fine-tune catalytic processes for various applications, such as organic synthesis or drug development [].

Organic Synthesis:

TED serves as a versatile building block in organic synthesis due to its functional amine groups. Researchers utilize TED in the synthesis of various organic compounds, including:

  • Polymers: TED can be incorporated into polymer chains, imparting specific properties like thermal stability or chelating abilities. This is relevant in materials science for developing novel polymers with desired functionalities [].
  • Pharmaceuticals: TED can be used as a starting material or intermediate in the synthesis of various pharmaceuticals. For instance, it can be employed in the preparation of certain anti-cancer drugs [].

Analytical Chemistry:

TED finds applications in analytical chemistry due to its ability to form complexes with specific ions. This allows researchers to:

  • Develop selective ion sensors: TED-based sensors can selectively detect specific metal ions in solution, making them valuable tools for environmental monitoring or bioanalysis [].
  • Enhance analytical techniques: TED can be employed in techniques like chromatography to improve the separation and detection of specific analytes. This is particularly useful in fields like forensic science or drug analysis [].

N,N,N'-Triethylethylenediamine is an organic compound categorized as a tertiary amine. Its molecular formula is C5_5H14_{14}N2_2, and it has a molecular weight of 102.18 g/mol. The compound appears as a clear, colorless liquid with a characteristic amine odor. It is known for its high solubility in water and various organic solvents, making it versatile in chemical applications. N,N,N'-Triethylethylenediamine is primarily used as a reagent in organic synthesis and as a building block in the production of surfactants and other chemical products .

  • Corrosive: Can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable: Organic amines can be flammable, so TED likely has some flammability risk.
Due to its nucleophilic properties:

  • Oxidation: The compound can be oxidized to yield oxides or nitroso derivatives.
  • Nucleophilic Substitution: It acts as a nucleophile, reacting with alkyl halides to form substituted amines.
  • Acylation: The compound can undergo acylation reactions, leading to the formation of amides and other derivatives.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, alkyl halides for substitution reactions, and acyl chlorides for acylation processes .

Several methods exist for synthesizing N,N,N'-Triethylethylenediamine:

  • Conventional Synthesis: This method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with dimethylamine or methylamine in an aqueous solution. The reaction is typically carried out by adding the chloroethane derivative dropwise into the amine solution, followed by separation and purification of the organic phase.
  • Green Chemistry Approach: A more environmentally friendly synthesis method involves combining methylamine or dimethylamine with N,N-dimethylamino chloroethane hydrochloride under controlled conditions to minimize waste and maximize yield .

N,N,N'-Triethylethylenediamine has various applications across different fields:

  • Chemical Synthesis: It is used as a precursor for producing novel surfactants and other functional materials.
  • Laboratory Reagent: The compound serves as an important reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
  • Industrial

Research on interaction studies involving N,N,N'-Triethylethylenediamine primarily focuses on its reactivity with various substrates. As a nucleophile, it engages in diverse interactions that can lead to the formation of complex chemical structures. Additionally, its role in biochemical pathways is often indirect, facilitating the synthesis of compounds that may exhibit biological activity .

Several compounds share structural similarities with N,N,N'-Triethylethylenediamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N,N,N',N'-TetramethylethylenediamineHas four methyl groups attached to nitrogen atomsIncreased steric hindrance compared to N,N,N'-Triethylethylenediamine
N,N-DimethylethylenediamineContains two methyl groups instead of threeLess sterically hindered; different reactivity profile
N,N-DiethylaminoethanolAn ethanol derivative with two ethyl groupsDifferent functional group leading to varied applications

N,N,N'-Triethylethylenediamine is unique due to its specific balance between steric hindrance and nucleophilicity, allowing it to be particularly effective in certain

Traditional Alkylation Routes for Ethylenediamine Derivatives

Traditional alkylation methods dominate early-stage synthesis, relying on sequential ethylation steps. These approaches typically involve ethylenediamine (C₂H₄(NH₂)₂) as the precursor, with ethylating agents such as diethyl carbonate, diethyl sulfate, or aldehydes.

Diethyl Carbonate-Mediated Gas-Phase Catalysis

A prominent method employs diethyl carbonate under gas-phase catalytic conditions to ethylate ethylenediamine. This approach, detailed in Chinese patents, uses Y-type molecular sieves (e.g., NaY or X zeolites) as catalysts at 150–300°C under normal pressure. The reaction proceeds via:
$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{OCOOCH}2\text{CH}3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}3 + \text{CO}2 + \text{CH}3\text{CH}2\text{OH} $$
Key advantages include high yields (92% with 96% purity), low environmental impact, and continuous production. Byproducts like ethanol and unreacted ethylenediamine are recycled, enhancing efficiency.

Diethyl Sulfate and Aldehyde-Based Alkylation

Diethyl sulfate ((C₂H₅)₂SO₄), a toxic but effective ethylating agent, reacts with ethylenediamine in basic conditions to form N,N,N'-triethylethylenediamine. However, its carcinogenicity and stringent safety requirements limit industrial adoption.

Triethylsilane-mediated reductive alkylation offers a milder alternative, reacting ethylenediamine with aldehydes (e.g., 4-formylimidazole) in the presence of trifluoroacetic acid (TFA). This method achieves tertiary amine yields of 90–95% under ambient conditions, avoiding harsh reagents like sodium triacetoxyborohydride.

MethodCatalyst/ReagentYieldByproducts
Diethyl carbonate gas-phaseY-type zeolites92%Ethanol, CO₂, unreacted EDA
Diethyl sulfate alkylationNaOHModerateEthanol, SO₄²⁻
Triethylsilane reductiveTFA90–95%Aldehyde reduction products

Challenges in Traditional Routes

  • Byproduct management: Ethanol and CO₂ require separation, increasing energy costs.
  • Catalyst degradation: Zeolites may lose activity over time, necessitating regeneration.
  • Safety concerns: Diethyl sulfate’s toxicity necessitates specialized handling.

Catalytic Cyclization Approaches Using Piperazine Precursors

Cyclization of piperazine derivatives offers an alternative pathway, leveraging ethylenediamine or aminoethylpiperazine as intermediates.

Zeolite-Catalyzed Cyclization of Ethylenediamine

German patents describe a method to synthesize triethylenediamine (TEDA) from ethylenediamine using Pentasil-type zeolites (e.g., ZSM-5). The process involves:

  • Ethylenediamine dehydration to ethyleneimine intermediates.
  • Cyclization under acidic sites, forming a bicyclic structure.

Optimal conditions:

  • Catalyst: ZSM-5 with Si:Al = 150–200:1.
  • Temperature: 200–300°C.
  • Yield: Moderate (exact values undisclosed), with piperazine as a primary byproduct.

Aminoethylpiperazine as a Precursor

Aminoethylpiperazine, synthesized via ethylene dichloride and ammonia, undergoes further alkylation or cyclization to form N,N,N'-triethylethylenediamine. This route is less common due to piperazine contamination and complex purification steps.

CatalystReaction TypeKey Byproduct
ZSM-5 zeoliteCyclization of EDAPiperazine
PiperazineAlkylationHigher amines

Green Chemistry Innovations in Solvent-Free Synthesis

Green chemistry advancements prioritize solvent-free conditions, energy efficiency, and catalyst recyclability.

Amidine-Catalyzed Transesterification

A solvent-free protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the conversion of trialkoxysilanes to organosilatranes, adaptable for ethylenediamine derivatives. Key features:

  • Catalyst: DBU (1 mol%) with basicity linked to activity.
  • Yield: Up to 98% for silatrane derivatives, suggesting scalability.
  • Advantages: No solvent, low energy input, and catalyst recovery.

Continuous Flow Reductive Alkylation

Triethylsilane/TFA systems enable solvent-free N-alkylation in continuous flow reactors. For macrocyclic compounds, this method achieves:

  • Productivity: 1.126 g/g·base·L·h vs. 0.014 g/g·base·L·h in batch.
  • Yield: 90% for benzimidazole derivatives, with reduced side reactions.
MethodCatalystYieldEnergy Use
DBU-catalyzed silatraneDBU (1 mol%)98%Low
Continuous flow reductiveTFA/Et₃SiH90%Moderate

Industrial Scalability Challenges in Continuous Flow Systems

Scaling up continuous flow synthesis faces hurdles in heat management, catalyst stability, and side reaction control.

Heat and Residence Time Optimization

In fixed-bed reactors, temperature gradients and residence times must be tightly controlled. For example, a two-step alkylation of benzimidazole required:

  • First step: 80°C, 10.7 min residence time.
  • Second step: Additional tube reactor for side reaction suppression.

Key challenges:

  • Coking: Zeolite catalysts may degrade, reducing selectivity.
  • Pressure: High-pressure systems (e.g., 700 kPa) demand robust equipment.

Economic and Operational Constraints

  • Catalyst costs: Zeolites and DBU are expensive, limiting large-scale adoption.
  • Byproduct removal: Ethanol and CO₂ require costly separation units.
  • Flow rate sensitivity: Minor deviations reduce yield (e.g., from 95% to 70% in batch vs. flow).
ParameterOptimal RangeImpact on Yield
Temperature150–300°C>90%
Residence time10–20 min85–95%
Catalyst loading1–5 mol%70–90%

Structural Studies of Transition Metal Coordination Geometries

Structural investigations of N,N,N'-triethylethylenediamine complexes reveal diverse coordination geometries that depend on the metal ion, oxidation state, and co-ligands present [15] [18]. X-ray crystallographic studies demonstrate that the ligand typically adopts a chelating coordination mode, forming five-membered metallacycles with metal centers [24] [25].

Copper(II) complexes with N,N,N'-triethylethylenediamine exhibit both square planar and distorted octahedral geometries [15] [16]. In square planar arrangements, the copper center is coordinated by two nitrogen atoms from the triethylethylenediamine ligand and two additional ligands in the equatorial plane [15]. The metal-nitrogen bond lengths typically range from 1.98 to 2.02 Ångströms, consistent with normal copper-nitrogen coordination bonds [16] [18].

Octahedral complexes form when additional ligands occupy axial positions, creating distorted geometries due to the Jahn-Teller effect characteristic of copper(II) systems [49]. The bite angle of the N,N,N'-triethylethylenediamine ligand in these complexes ranges from 81.5 to 85.3 degrees, reflecting the flexibility of the ethylenediamine backbone [24] [27].

Nickel(II) and cobalt(II) complexes predominantly adopt octahedral geometries, with metal-nitrogen bond lengths of approximately 2.08-2.15 Ångströms [51]. The coordination spheres are completed by additional ligands such as halides, acetates, or solvent molecules [15] [18]. Zinc(II) complexes often exhibit tetrahedral geometry due to the d10 electronic configuration, with metal-nitrogen distances around 2.05 Ångströms [54].

Metal IonCoordination GeometryM-N Bond Length (Å)Bite Angle (°)Crystal SystemSpace Group
Cu(II)Square Planar1.9883.2MonoclinicP21/c
Cu(II)Distorted Octahedral2.0284.1TriclinicP-1
Ni(II)Octahedral2.0885.3MonoclinicC2/c
Co(II)Octahedral2.1283.8OrthorhombicPnma
Zn(II)Tetrahedral2.0581.5TetragonalP4/n
Fe(II)Octahedral2.1584.7MonoclinicP21/n

Crystal packing studies reveal that N,N,N'-triethylethylenediamine complexes form extended networks through hydrogen bonding interactions involving the nitrogen-hydrogen bonds and coordinated ligands [5] [49]. These intermolecular interactions contribute to the stability of the solid-state structures and influence the overall crystal morphology [24] [25].

Magnetic Interaction Mechanisms in Dinuclear Copper Complexes

Dinuclear copper(II) complexes containing N,N,N'-triethylethylenediamine exhibit fascinating magnetic properties arising from exchange interactions between the paramagnetic copper centers [14] [15]. These complexes provide excellent model systems for understanding magnetic coupling mechanisms in polynuclear coordination compounds [18] [32].

The magnetic exchange interactions in dinuclear copper complexes are mediated through bridging ligands that connect the two metal centers [15] [18]. In N,N,N'-triethylethylenediamine systems, common bridging ligands include halides, carboxylates, and oxo groups [14] [32]. The nature and geometry of these bridges significantly influence the magnitude and sign of the magnetic coupling constant [15] [18].

Antiferromagnetic interactions dominate in most dinuclear copper(II) complexes with N,N,N'-triethylethylenediamine, characterized by negative exchange coupling constants ranging from -276 to -320 wavenumbers [14] [32]. The strength of antiferromagnetic coupling depends on several factors including the copper-copper distance, bridge angle, and orbital overlap between the magnetic centers [15] [18].

Double halide bridges typically produce strong antiferromagnetic interactions with coupling constants around -285 to -298 wavenumbers [14] [15]. The efficiency of magnetic exchange through halide bridges follows the order chloride > bromide > iodide, reflecting the decreasing orbital overlap with increasing halogen size [18] [32]. Copper-copper distances in these systems range from 3.12 to 3.15 Ångströms for halide-bridged complexes [14] [15].

Carboxylate-bridged dinuclear copper complexes exhibit even stronger antiferromagnetic coupling, with exchange constants reaching -320 wavenumbers [15] [32]. The shorter copper-copper distances of approximately 2.98 Ångströms in acetate-bridged systems facilitate more effective orbital overlap and stronger magnetic interactions [14] [18].

ComplexJ Value (cm⁻¹)Cu-Cu Distance (Å)Bridge TypeMagnetic InteractionTemperature Range (K)
Cu₂(TEEDA)₂Cl₄-2853.12HalideAntiferromagnetic2-300
Cu₂(TEEDA)₂(OAc)₄-3202.98CarboxylateAntiferromagnetic2-300
Cu₂(TEEDA)₂Br₄-2983.15HalideAntiferromagnetic2-300
Cu₂(TEEDA)₂(NO₃)₄-2763.08NitrateAntiferromagnetic2-300

The magnetic behavior of these dinuclear complexes follows the Heisenberg model for two interacting spins, with magnetic susceptibility measurements confirming the presence of antiferromagnetic coupling over the temperature range of 2-300 Kelvin [14] [32]. Variable-temperature magnetic studies reveal characteristic maxima in the magnetic susceptibility versus temperature plots, indicating the formation of diamagnetic ground states at low temperatures [15] [18].

Theoretical calculations using density functional theory methods have provided insights into the electronic structure and magnetic exchange pathways in these systems [32]. The calculations confirm that superexchange mechanisms through bridging ligands are responsible for the observed antiferromagnetic interactions [14] [18]. The magnitude of exchange coupling correlates well with the degree of orbital overlap between copper centers and the electronic properties of the bridging ligands [32].

Solvatochromic Behavior in Mixed-Ligand Complex Systems

N,N,N'-triethylethylenediamine complexes in mixed-ligand systems exhibit pronounced solvatochromic behavior, demonstrating significant changes in their electronic absorption spectra upon variation of the solvent environment [17] [20]. This phenomenon arises from the differential solvation of ground and excited electronic states, leading to shifts in charge-transfer transition energies [41] [42].

The solvatochromic properties of these complexes are particularly evident in copper(II) systems containing both N,N,N'-triethylethylenediamine and auxiliary ligands such as beta-diketones or carboxylates [17] [20]. These mixed-ligand complexes display intense charge-transfer bands in the visible region that are highly sensitive to solvent polarity and hydrogen-bonding capability [33] [34].

In polar protic solvents such as methanol and ethanol, N,N,N'-triethylethylenediamine copper complexes exhibit absorption maxima around 625-642 nanometers with moderate extinction coefficients [20] [33]. The violet to purple coloration observed in these solvents reflects the stabilization of charge-transfer excited states through hydrogen bonding interactions [17] [34].

Aprotic polar solvents like acetonitrile and dimethylformamide induce significant bathochromic shifts, with absorption maxima extending to 598-675 nanometers [20] [33]. The blue to green color changes observed in these media result from the different solvation mechanisms operating in the absence of hydrogen-bonding interactions [34] [41].

The most dramatic solvatochromic effects occur in dimethyl sulfoxide, where absorption maxima reach 692 nanometers, accompanied by intense green coloration [20] [34]. This substantial red shift reflects the strong solvating ability of dimethyl sulfoxide and its capacity to stabilize charge-separated excited states [33] [41].

Solventλmax (nm)Extinction Coefficient (M⁻¹cm⁻¹)Solvent Parameter (ET(30))ColorDipole Moment Change (D)
Methanol625125055.4Violet2.8
Ethanol642118051.9Purple2.5
Acetonitrile598142045.6Blue3.2
DMF67598043.2Green4.1
DMSO69289045.1Green4.3
Chloroform588138039.1Blue-violet2.1

The solvatochromic behavior correlates well with empirical solvent polarity parameters such as the Dimroth-Reichardt parameter, indicating that both specific and non-specific solvation effects contribute to the observed spectral changes [42] [45]. Linear correlations between absorption energies and solvent parameters provide quantitative measures of the charge-transfer character of the electronic transitions [20] [34].

Kinetic studies of solvent exchange processes in these systems reveal that the solvatochromic responses occur on timescales ranging from femtoseconds to picoseconds, reflecting the dynamics of solvent reorganization around the complex [44] [47]. These fast response times make N,N,N'-triethylethylenediamine complexes potentially useful as molecular sensors for solvent polarity determination [41] [42].

XLogP3

0.9

UNII

KPZ19NWF2I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

105-04-4

Wikipedia

1,2-Ethanediamine, N,N,N'-triethyl-

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2-triethyl-: ACTIVE

Dates

Modify: 2023-08-15

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